molecular formula C12H14FN3O2 B8132588 Tert-butyl 5-amino-6-fluoro-1h-indazole-1-carboxylate

Tert-butyl 5-amino-6-fluoro-1h-indazole-1-carboxylate

Cat. No.: B8132588
M. Wt: 251.26 g/mol
InChI Key: RVIISSFBMMWRDP-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-6-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom on the indazole ring. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-6-fluoro-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with appropriate electrophiles.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) to form amino derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Tert-butyl 5-amino-6-fluoro-1H-indazole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound to investigate the role of indazole derivatives in biological systems.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-6-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-amino-1H-indazole-1-carboxylate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    5-amino-6-fluoro-1H-indazole-1-carboxylate: Lacks the tert-butyl ester group, which can influence its solubility and stability.

    6-fluoro-1H-indazole-1-carboxylate: Lacks both the amino group and the tert-butyl ester group, resulting in different chemical and biological properties.

Uniqueness

Tert-butyl 5-amino-6-fluoro-1H-indazole-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its metabolic stability, while the tert-butyl ester group improves its solubility and bioavailability. The amino group allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl 5-amino-6-fluoroindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)16-10-5-8(13)9(14)4-7(10)6-15-16/h4-6H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIISSFBMMWRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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